molecular formula C35H39F7N4O6 B609775 Orvepitant maleate CAS No. 579475-24-4

Orvepitant maleate

货号: B609775
CAS 编号: 579475-24-4
分子量: 744.7 g/mol
InChI 键: IPACOHTZCSBGBV-WUXDIRCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

马来酸奥维匹坦是一种强效、选择性且口服有效的 neurokinin-1 受体拮抗剂。 它以其能够跨越血脑屏障而闻名,并在治疗抑郁症和慢性顽固性咳嗽方面显示出潜力 .

准备方法

合成路线和反应条件

马来酸奥维匹坦的合成涉及多个步骤,从市售前体开始。关键步骤包括:

    核心结构的形成: 第一步涉及通过一系列缩合和环化反应形成核心结构。

    官能团修饰: 后续步骤涉及引入该化合物活性所需的官能团。这包括卤化、烷基化和胺化反应。

    最终偶联和纯化: 最后一步涉及将中间体与马来酸偶联形成马来酸盐,然后通过重结晶进行纯化。

工业生产方法

马来酸奥维匹坦的工业生产通常遵循相同的合成路线,但规模更大。这涉及优化反应条件以最大程度地提高产率和纯度,使用连续流动反应器,并采用先进的纯化技术,例如高效液相色谱 (HPLC)。

化学反应分析

Table 1: Key Reaction Parameters

ParameterValue/DescriptionSource
ReactantsOrvepitant free base, maleic acid
Stoichiometry1:1 (base:acid)
SolventEthanol, methanol
Crystallization MethodSlow evaporation or cooling

Polymorphic Characterization

Orvepitant maleate exhibits polymorphism, with Form 1 being the most stable and pharmaceutically preferred polymorph.

X-ray Diffraction (XRD) Analysis:

Form 1 is characterized by distinct XRD peaks at specific 2θ angles using Cu-Kα radiation:

Table 2: XRD Peaks for this compound Form 1

2θ Angle (°)d-Spacing (Å)Relative Intensity
7.3 ± 0.112.2High
7.5 ± 0.111.8Medium
10.9 ± 0.18.1High
12.7 ± 0.17.0Medium
16.5 ± 0.15.4High

Stability and Degradation Pathways

This compound’s stability is influenced by environmental factors such as humidity and temperature.

Key Findings:

  • Thermal Stability :
    Form 1 remains stable up to 150°C, beyond which decomposition occurs, releasing maleic acid and degrading the free base .

  • Hydrolytic Sensitivity :
    The maleate ester bond is susceptible to hydrolysis under acidic or alkaline conditions, necessitating pH-controlled formulations .

Table 3: Stability Profile

ConditionObservation
High Humidity (>75% RH)Polymorphic transition to hydrate forms
Acidic pH (≤3)Hydrolysis of maleate moiety
Alkaline pH (≥9)Degradation of free base

Stereochemical Considerations

This compound contains multiple stereocenters, requiring precise synthetic control:

  • Chiral Centers : The molecule has three defined stereocenters (R, S configurations) in the piperidine and pyrrolo-pyrazine groups .

  • Impact on Reactivity : Stereochemistry influences salt formation kinetics and polymorphic outcomes .

Compatibility with Excipients

This compound interacts with common pharmaceutical excipients:

  • Microcrystalline Cellulose : Enhances stability by absorbing moisture .

  • Magnesium Stearate : May accelerate hydrolysis if improperly processed .

科学研究应用

Chronic Refractory Cough

Orvepitant maleate has been primarily investigated for its efficacy in treating chronic refractory cough. A notable study, the VOLCANO-1 trial, involved 13 patients and demonstrated significant reductions in daytime cough frequency and severity after four weeks of treatment with orvepitant at a dosage of 30 mg daily. The results indicated a reduction in cough frequency by approximately 26% (P < .001), along with improvements in quality of life metrics .

Idiopathic Pulmonary Fibrosis

The compound is also being evaluated for its effectiveness in patients suffering from chronic cough due to idiopathic pulmonary fibrosis (IPF). A Phase 2 clinical trial (ORV-PF-01) assessed two doses of orvepitant (10 mg and 30 mg) against placebo. The findings suggested that orvepitant significantly improved cough severity scores and reduced the urge to cough, particularly at the higher dosage. Most improvements were statistically significant, indicating its potential as a safe and effective treatment option for this patient population .

Summary of Clinical Trials

Study Population Dosage Duration Key Findings
VOLCANO-1Chronic refractory cough30 mg daily4 weeks26% reduction in daytime cough frequency; significant improvements in severity and quality of life .
ORV-PF-01Patients with IPF10 mg / 30 mgCross-overSignificant reduction in cough severity; improved health-related quality of life at 30 mg .

Safety Profile

This compound has shown a favorable safety profile across studies. In the VOLCANO-2 trial, no significant safety concerns were reported, and adverse events were comparable between treatment and placebo groups. Participants generally tolerated the drug well, with most adverse events not deemed related to treatment .

作用机制

马来酸奥维匹坦通过选择性结合并拮抗 neurokinin-1 受体发挥作用。该受体参与中枢神经系统中疼痛和压力信号的传递。 通过阻断该受体,马来酸奥维匹坦可以减轻与抑郁症和慢性咳嗽相关的症状 .

相似化合物的比较

类似化合物

    阿普立干: 另一种 neurokinin-1 受体拮抗剂,主要用于预防化疗引起的恶心和呕吐。

    福沙普立干: 阿普立干的前药,具有类似的应用。

    罗拉匹坦: 用于预防与化疗相关的延迟性恶心和呕吐。

独特性

马来酸奥维匹坦的独特性在于其对 neurokinin-1 受体的高度选择性和效力,以及其跨越血脑屏障的能力。 这使得它对中枢神经系统相关疾病特别有效 .

生物活性

Orvepitant maleate is a neurokinin-1 (NK-1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic refractory cough and pruritus. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical studies, and research findings.

Orvepitant functions primarily as an antagonist of the NK-1 receptor, which is known to mediate the effects of substance P (SP), a neuropeptide involved in various physiological processes including pain perception, inflammation, and cough reflex. By inhibiting the binding of SP to the NK-1 receptor, orvepitant reduces central neural hypersensitivity associated with chronic cough and may also alleviate itch-related responses.

Pharmacokinetics

The pharmacokinetic profile of orvepitant has been characterized in various animal models. Key findings include:

  • Bioavailability : Oral bioavailability is reported at 17% in rats and 55% in dogs .
  • Plasma Clearance : Observed plasma clearance rates are 29 mL/min/kg in rats and 6 mL/min/kg in dogs .
  • Half-Life : The half-life is approximately 2.3 hours in rats and 6.1 hours in dogs .
  • Brain Penetration : The brain-to-plasma concentration ratio (B/P) is noted to be 1.2 shortly after intravenous administration, indicating effective brain penetration .

Efficacy in Chronic Refractory Cough

A significant body of research has focused on the efficacy of orvepitant in treating chronic refractory cough (CRC). Notable studies include:

  • Phase IIb Study (VOLCANO-2) : This randomized, double-blind trial evaluated three doses of orvepitant (10 mg, 20 mg, and 30 mg) over a 12-week period. The results indicated statistically significant improvements in patient-reported outcomes such as the Leicester Cough Questionnaire and Cough Severity Visual Analogue Scale (VAS) . Although the primary endpoint concerning awake cough frequency did not reach significance across the entire cohort, a near-significant reduction was observed among patients with higher baseline cough frequencies (p=0.066) .
  • Open-Label Study : In a study involving 13 patients with CRC treated with orvepitant at a dose of 30 mg daily for four weeks, a statistically significant reduction in daytime cough frequency was observed—an average decrease of 18.9 coughs per hour (26%) from baseline . Improvements were also noted in cough severity and quality of life metrics.

Antipruritic Effects

Orvepitant's potential as an antipruritic agent has been explored through preclinical studies:

  • In a Mongolian gerbil model, orvepitant demonstrated profound inhibition of scratching behavior induced by an NK-1 receptor agonist. Effective doses were identified as low as 0.1 mg/kg . This suggests that orvepitant may offer therapeutic benefits for conditions characterized by severe itch.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypePopulation/ModelDosePrimary OutcomeResults
Phase IIb Study (VOLCANO-2)Patients with CRC10 mg - 30 mg/dayCough frequency, PROsSignificant improvement in PROs; near-significant reduction in high-frequency coughers
Open-label StudyPatients with CRC30 mg/dayDaytime cough frequency26% reduction from baseline; significant improvements in VAS and quality of life
Preclinical ModelMongolian gerbils0.1 - 10 mg/kgScratching behaviorProfound inhibition at low doses

属性

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPACOHTZCSBGBV-WUXDIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F7N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579475-24-4
Record name Orvepitant maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORVEPITANT MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAX0H28B6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。